molecular formula C20H27N3O2S B5638857 {(3R*,4R*)-1-(1-benzothien-2-ylcarbonyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol

{(3R*,4R*)-1-(1-benzothien-2-ylcarbonyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol

Cat. No. B5638857
M. Wt: 373.5 g/mol
InChI Key: MUMQECVPUGRHIY-IAGOWNOFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of structurally complex molecules often involves multistep chemical reactions. For instance, a novel three-step synthesis approach starting from the methyl ester of (S)-serine has been described, leading to chiral, non-racemic bicyclic lactams through Swern oxidation, Wittig reaction, and hydrogenation processes. This methodology could be analogous to synthesizing the target compound, suggesting a potentially intricate yet feasible synthetic pathway involving diastereomeric intermediates as key steps (Beduerftig, Weigl, & Wünsch, 2001).

Molecular Structure Analysis

Molecular structure analysis, such as conformational and crystallographic studies, play a crucial role in understanding the physicochemical characteristics of compounds. Techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction have been employed to confirm the structures of compounds with similar complexity. Density functional theory (DFT) calculations can also provide insights into the molecular structure, electrostatic potential, and frontier molecular orbitals, indicating the feasibility of such analyses for the target compound (Huang et al., 2021).

Chemical Reactions and Properties

The reactivity and chemical properties of molecules are influenced by their functional groups and molecular framework. For example, certain pyrrolidine-based compounds have been synthesized that demonstrate specific reactivity patterns, such as self-condensation or oxidation processes under specific conditions. These insights suggest that our target compound may also exhibit unique reactivity, depending on its functional groups and structural configuration (Torosyan et al., 2018).

properties

IUPAC Name

1-benzothiophen-2-yl-[(3R,4R)-3-(hydroxymethyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2S/c1-21-6-8-22(9-7-21)11-16-12-23(13-17(16)14-24)20(25)19-10-15-4-2-3-5-18(15)26-19/h2-5,10,16-17,24H,6-9,11-14H2,1H3/t16-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMQECVPUGRHIY-IAGOWNOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2CN(CC2CO)C(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C[C@@H]2CN(C[C@@H]2CO)C(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.